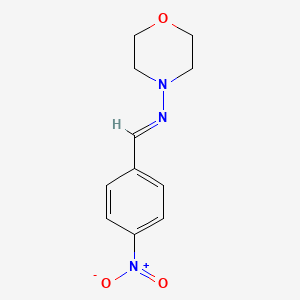

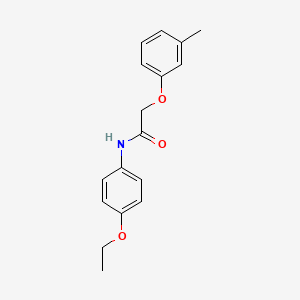

N-(4-nitrobenzylidene)-4-morpholinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-nitrobenzylidene)-4-morpholinamine involves several steps, starting from basic aromatic compounds and morpholine. The process typically involves the formation of Schiff bases by the condensation of an aldehyde group with an amine. Karakas et al. (2005) synthesized N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, which are closely related compounds, through a similar approach involving condensation reactions followed by structural confirmation through spectroscopic methods (Karakas, A., Elmali, A., Unver, H., & Svoboda, I., 2005).

Molecular Structure Analysis

The molecular structure of N-(4-nitrobenzylidene)-4-morpholinamine and related compounds has been determined using X-ray diffraction analysis, revealing detailed information about the crystal structure and molecular geometry. The studies on related compounds by Karakas et al. provide insights into the structural aspects of these molecules, highlighting their stability and molecular conformation (Karakas, A., Elmali, A., Unver, H., & Svoboda, I., 2005).

Chemical Reactions and Properties

N-(4-nitrobenzylidene)-4-morpholinamine participates in various chemical reactions, including those involving its nitro and imine functional groups. These reactions can lead to a range of derivatives with different properties. For instance, Johnston et al. (1987) explored the cyclization reactions of N-o-nitrobenzylidene derivatives, which might provide insights into the reactivity of N-(4-nitrobenzylidene)-4-morpholinamine under similar conditions (Johnston, D., Smith, D. M., Shepherd, T., & Thompson, D., 1987).

Physical Properties Analysis

The physical properties of N-(4-nitrobenzylidene)-4-morpholinamine, such as solubility, melting point, and optical properties, are crucial for its application in various fields. The studies by Karakas et al. on related compounds provide valuable information on the solvatochromic behavior and transparency in the visible region, which could be relevant for N-(4-nitrobenzylidene)-4-morpholinamine as well (Karakas, A., Elmali, A., Unver, H., & Svoboda, I., 2005).

Chemical Properties Analysis

The chemical properties of N-(4-nitrobenzylidene)-4-morpholinamine, including reactivity, stability, and interactions with other molecules, are essential for understanding its potential applications. The work of Johnston et al. on the formation of cinnoline oxides and indazoles from N-o-nitrobenzylidene derivatives provides insights into the potential chemical behavior and applications of N-(4-nitrobenzylidene)-4-morpholinamine in synthetic chemistry (Johnston, D., Smith, D. M., Shepherd, T., & Thompson, D., 1987).

Aplicaciones Científicas De Investigación

Inhibition of Nucleoside Transport Proteins

Compounds structurally related to N-(4-nitrobenzylidene)-4-morpholinamine, such as 4-nitrobenzylthioinosine derivatives, have been studied for their ability to inhibit nucleoside transport proteins, particularly ENT1. Modifications to these molecules, including the introduction of alkylamine substituents, have shown to increase affinity for the transport protein, indicating potential applications in targeting nucleoside transport mechanisms for therapeutic purposes (Tromp et al., 2005).

Electron Transfer Processes in Organic Chemistry

Research on the electrophilic radicals derived from p-nitrobenzyl derivatives demonstrates their reactivity with enamines, leading to the formation of various organic compounds. This reactivity is crucial in synthetic organic chemistry for constructing complex molecules and could imply the utility of N-(4-nitrobenzylidene)-4-morpholinamine in similar synthetic applications (Russell & Wang, 1991).

Smart Polymers and Material Science

The development of smart morpholine-functional statistical copolymers through nitroxide mediated polymerization highlights the relevance of morpholine derivatives in material science. These polymers exhibit aqueous thermo-responsiveness, suggesting that N-(4-nitrobenzylidene)-4-morpholinamine could find applications in the design of responsive materials and nanotechnology (Lessard, Savelyeva, & Maríc, 2012).

DNA Interactions and Antimicrobial Activity

Compounds with functionalities similar to N-(4-nitrobenzylidene)-4-morpholinamine have been explored for their interactions with DNA and potential antimicrobial activity. Such studies are foundational in medicinal chemistry for the development of new therapeutic agents with targeted biological activities (Janakiramudu et al., 2017).

Propiedades

IUPAC Name |

(E)-N-morpholin-4-yl-1-(4-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-14(16)11-3-1-10(2-4-11)9-12-13-5-7-17-8-6-13/h1-4,9H,5-8H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODPJLLJWGLMKI-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

methanone](/img/structure/B5556433.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)